4-Pentadecylbenzene-1,2-diol 4-Pentadecylbenzene-1,2-diol 4-Pentadecylbenzene-1,2-diol is a natural product found in Gluta usitata with data available.
Brand Name: Vulcanchem
CAS No.: 5394-77-4
VCID: VC19714721
InChI: InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)21(23)18-19/h16-18,22-23H,2-15H2,1H3
SMILES:
Molecular Formula: C21H36O2
Molecular Weight: 320.5 g/mol

4-Pentadecylbenzene-1,2-diol

CAS No.: 5394-77-4

Cat. No.: VC19714721

Molecular Formula: C21H36O2

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

4-Pentadecylbenzene-1,2-diol - 5394-77-4

Specification

CAS No. 5394-77-4
Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
IUPAC Name 4-pentadecylbenzene-1,2-diol
Standard InChI InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)21(23)18-19/h16-18,22-23H,2-15H2,1H3
Standard InChI Key LAMCNRYCAMXXHH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-Pentadecylbenzene-1,2-diol is C₂₁H₃₆O₂, with a molecular weight of 320.5 g/mol. Its IUPAC name, 4-pentadecylbenzene-1,2-diol, reflects the substitution pattern: a 15-carbon alkyl chain at the para position relative to the diol groups. The pentadecyl chain introduces significant hydrophobicity, while the catechol moiety provides hydrogen-bonding capacity and redox activity.

Table 1: Comparative Physicochemical Properties of 4-Pentadecylbenzene-1,2-diol and Pentadecylbenzene

Property4-Pentadecylbenzene-1,2-diolPentadecylbenzene
Molecular FormulaC₂₁H₃₆O₂C₂₁H₃₆
Molecular Weight (g/mol)320.5288.51
Boiling Point (°C)Estimated >400372.8
Melting Point (°C)Not reported22
LogP~6.5 (predicted)10.12

The diol groups reduce hydrophobicity compared to pentadecylbenzene, as evidenced by the lower predicted LogP. The hydroxyl groups also increase polarity, potentially enhancing solubility in polar aprotic solvents.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The catechol moiety undergoes oxidation to form ortho-quinones, which are electrophilic and participate in Diels-Alder reactions. Common oxidants include:

  • Periodic acid (HIO₄): Cleaves vicinal diols to diketones.

  • Lead tetraacetate (Pb(OAc)₄): Converts diols to carbonyl compounds.

Reduction with agents like NaBH₄ or LiAlH₄ could saturate the aromatic ring, though this is less common due to the stability of the benzene nucleus.

Substitution Reactions

The hydroxyl groups are susceptible to substitution:

  • Halogenation: Reaction with PCl₅ or SOCl₂ yields dichloro derivatives.

  • Etherification: Alkylation with alkyl halides forms dialkoxy compounds.

Comparative Analysis with Structural Analogues

Pentadecylbenzene vs. 4-Pentadecylbenzene-1,2-diol

The addition of diol groups drastically alters reactivity and applications. While pentadecylbenzene serves primarily as a nonpolar solvent or intermediate in surfactant synthesis, the diol derivative’s redox activity expands its utility into catalysis and pharmaceuticals.

Hydroquinone Derivatives

Norhierridin B, a marine hydroquinone , shares redox properties with 4-Pentadecylbenzene-1,2-diol. Both compounds could serve as antioxidants, though the latter’s alkyl chain may improve bioavailability.

Challenges and Future Directions

Research Gaps

  • Toxicological data: No in vivo studies exist for this compound.

  • Synthetic optimization: Current routes lack yield and selectivity data.

Recommended Studies

  • QSAR modeling: Correlate alkyl chain length with antimicrobial potency.

  • Catalytic applications: Test as a ligand in transition-metal catalysis.

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